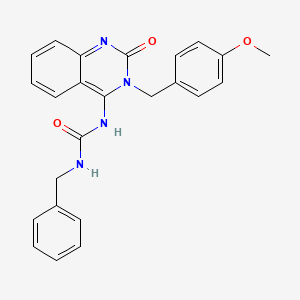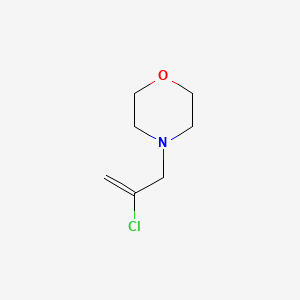![molecular formula C10H19FN2O2S B14115847 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride](/img/structure/B14115847.png)
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is a chemical compound with the molecular formula C10H19FN2O2S and a molecular weight of 250.33 g/mol . This compound is known for its unique chemical structure, which includes a piperidine ring, a sulfonyl fluoride group, and an imine linkage. It is used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents under controlled conditions. The specific synthetic route may vary, but a common method includes:
Starting Materials: Piperidine, sulfonyl fluoride, and 3-methylbutylideneamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction temperature is typically maintained between 0°C and room temperature to control the rate of reaction and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity level.
Quality Control: Analytical methods such as NMR, HPLC, and MS are used to verify the chemical structure and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the imine linkage to an amine group.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as ammonia, ethanol, or thiols are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride has several scientific research applications, including:
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or modulation of receptor activity. The imine linkage may also play a role in binding to specific molecular targets, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl bromide: Similar structure but with a sulfonyl bromide group.
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl iodide: Similar structure but with a sulfonyl iodide group.
Uniqueness
4-[(3-methylbutylidene)amino]-1-Piperidinesulfonyl fluoride is unique due to its sulfonyl fluoride group, which provides distinct reactivity and stability compared to other halogenated sulfonyl derivatives. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Properties
Molecular Formula |
C10H19FN2O2S |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
4-(3-methylbutylideneamino)piperidine-1-sulfonyl fluoride |
InChI |
InChI=1S/C10H19FN2O2S/c1-9(2)3-6-12-10-4-7-13(8-5-10)16(11,14)15/h6,9-10H,3-5,7-8H2,1-2H3 |
InChI Key |
BVNGCHDGSNAXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC=NC1CCN(CC1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4S)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8S)-8-hydroxyundecyl]benzoate](/img/structure/B14115772.png)





![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B14115814.png)
![Ethyl 2'-ethenyl-2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14115816.png)


![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14115830.png)
![tert-Butyl 2-(5-methyl-1H-benzo[d]imidazol-2-ylamino)phenylcarbamate](/img/structure/B14115836.png)

![6-Ethoxy-2-phenylbenzo[d]oxazole](/img/structure/B14115843.png)
